1h-Imidazo[4,5-h]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1h-Imidazo[4,5-h]quinazoline is a heterocyclic compound that consists of an imidazole ring fused with a quinazoline ring. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1h-Imidazo[4,5-h]quinazoline typically involves the formation of the imidazole ring followed by the construction of the quinazoline ring. One common method involves the condensation of aniline derivatives with glyoxal or its equivalents, followed by cyclization and dehydrogenation steps . Another approach includes the use of multicomponent reactions, such as the Povarov reaction, which combines aniline, aldehydes, and electron-rich alkenes to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of metal catalysts, microwave-assisted reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1h-Imidazo[4,5-h]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve the use of solvents like ethanol, THF, and DMF, along with catalysts like palladium on carbon (Pd/C) and copper salts .
Major Products Formed
Major products formed from these reactions include sulfone derivatives, dihydroquinazoline derivatives, and various substituted imidazoquinazolines, each with distinct biological and chemical properties .
Scientific Research Applications
1h-Imidazo[4,5-h]quinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1h-Imidazo[4,5-h]quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1h-Imidazo[4,5-h]quinazoline include:
Imidazo[1,2-c]quinazoline: Another fused heterocycle with similar biological activities.
Benzimidazo[1,2-c]quinazoline: Known for its antimicrobial properties.
1-Isobutyl-1H-imidazo[4,5-c]quinoline: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
This compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness allows for selective interactions with biological targets and the potential for developing highly specific drugs .
Properties
CAS No. |
37294-42-1 |
---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3H-imidazo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-7-9(13-5-11-7)8-6(1)3-10-4-12-8/h1-5H,(H,11,13) |
InChI Key |
KJMFQJFNQYWQAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=NC=C31)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.